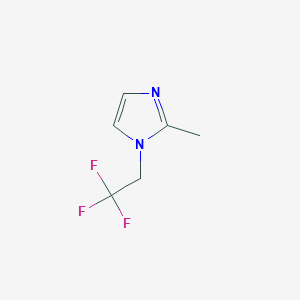

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

Description

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.

Properties

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANIUNDOPNHQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole, are being investigated for their anticancer properties. Halogenated imidazoles have shown the ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against certain cancer types.

Antimicrobial Properties

Imidazole compounds are known for their broad-spectrum antimicrobial activity. The electron-rich nature of the imidazole ring allows it to interact effectively with biological targets. Studies have highlighted the potential of imidazole derivatives as effective antimicrobial agents against various pathogens .

Antiparasitic Effects

The imidazole framework has been linked to antiparasitic activity. Compounds similar to 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole have shown promise in treating diseases caused by parasites such as Trypanosoma cruzi, the causative agent of Chagas disease .

Pharmacological Insights

Kinase Inhibition

Imidazole derivatives have been explored as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structural modifications in compounds like 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole may allow for selective inhibition of specific kinases, potentially leading to targeted therapies .

Drug Development

The unique properties of imidazoles make them suitable candidates for drug development. The ability to form noncovalent interactions with various biomolecules enhances their potential as drug scaffolds. Ongoing research focuses on optimizing these compounds for better efficacy and reduced side effects in therapeutic applications .

Material Science Applications

Halogen Bonding

The presence of trifluoroethyl groups can enhance the binding affinity of imidazoles through halogen bonding interactions. This property is valuable in the design of new materials with specific functional characteristics, such as improved solubility or stability under various conditions.

Case Study 1: Anticancer Research

In a study examining the effects of halogenated imidazoles on cancer cell lines, researchers found that 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole exhibited significant cytotoxicity against several cancer types. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various imidazole derivatives against bacterial strains. The results demonstrated that 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole showed enhanced activity compared to non-halogenated analogs, suggesting that fluorination plays a critical role in its antimicrobial potency.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride

- 2-methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its specific combination of a trifluoroethyl group and an imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H6F3N2

- Molecular Weight : Approximately 190.12 g/mol

- Structure : The compound features a methyl group and a trifluoroethyl substituent on the imidazole ring, which significantly influences its biological properties.

The biological activity of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability. The imidazole ring facilitates hydrogen bonding and other interactions critical for binding to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar imidazole derivatives exhibit antimicrobial properties against pathogens like MRSA .

Biological Activity Overview

Research indicates that compounds with structural similarities to 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole demonstrate various biological activities. Below is a summary of findings related to its biological activity:

Case Studies

Several studies have explored the biological effects of imidazole derivatives:

- Antibacterial Activity Study :

- Anticancer Research :

-

Enzyme Interaction Studies :

- Investigations into enzyme inhibition by imidazole derivatives suggest that modifications at specific positions can enhance binding affinity and selectivity towards target enzymes involved in metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.